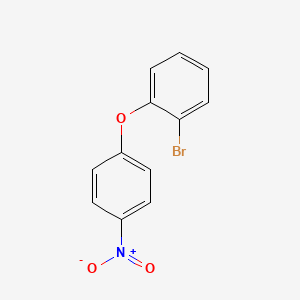
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide
描述
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide: is an organic compound characterized by the presence of a pyrazine ring substituted with an ethenyl group and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the pyrazine derivative is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.
Attachment of the Propanamide Moiety: The final step involves the acylation of the pyrazine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives using reducing agents like sodium borohydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Dihydropyrazine derivatives.
Substitution: N-alkylated derivatives.
科学研究应用
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets. The ethenyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
- N-(5-Ethynyl-2-pyrazinyl)-2,2-dimethyl-propanamide
- N-(5-Ethyl-2-pyrazinyl)-2,2-dimethyl-propanamide
Uniqueness
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This differentiates it from similar compounds that may lack this functional group or possess different substituents on the pyrazine ring.
属性
IUPAC Name |
N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQLZVEZWPHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(N=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2825513.png)


![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2825519.png)


![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/new.no-structure.jpg)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)

![7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one](/img/structure/B2825534.png)


